TMI-1 is a potent, orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and a distinct profile of Matrix Metalloproteinases (MMPs). Its primary value proposition lies in its combined enzymatic inhibition profile and demonstrated utility in both cell-based assays and in vivo models, particularly those involving inflammation and cancer. Unlike broad-spectrum MMP inhibitors, TMI-1 offers a specific activity spectrum that includes high potency against both ADAM17 and MMP-13, making it a precise tool for studies where this dual activity is critical.
Selecting an ADAM17/MMP inhibitor based on target class alone can compromise experimental outcomes. Close analogs or broad-spectrum substitutes like Marimastat are not functionally equivalent to TMI-1. Critical differences in enzymatic selectivity profiles and, most importantly, cellular potency for key biological processes make these compounds non-interchangeable. For example, while both TMI-1 and Marimastat are orally bioavailable, TMI-1 demonstrates over 10-fold greater potency in inhibiting the cellular release of TNF-α, a primary downstream effect of ADAM17/TACE. Procuring a broad-spectrum MMP inhibitor for an ADAM17-dependent cellular assay can result in significantly lower efficacy and introduce confounding variables from the inhibition of a wider, less-defined range of proteases.
For researchers focused on the functional outcome of ADAM17/TACE inhibition, TMI-1 demonstrates significantly higher potency in a key cell-based assay. In lipopolysaccharide (LPS)-stimulated human THP-1 monocytes, TMI-1 inhibited the release of TNF-α with an IC50 of 200 nM. In a comparable assay, the broad-spectrum MMP inhibitor Marimastat inhibited TNF-α release with an IC50 of 2.1 µM (2100 nM). This represents a 10.5-fold greater potency for TMI-1 in a cellular environment, a critical differentiator for achieving robust results at lower, more selective concentrations.
| Evidence Dimension | IC50 of TNF-α Release Inhibition (LPS-stimulated THP-1 cells) |
| Target Compound Data | 200 nM (TMI-1) |
| Comparator Or Baseline | Marimastat: 2100 nM |
| Quantified Difference | TMI-1 is 10.5x more potent |
| Conditions | Cell-based functional assay measuring inhibition of TNF-α secretion. |
This superior cellular potency allows for more effective target engagement at lower concentrations, reducing the risk of off-target effects and providing more reliable data in inflammation models.
TMI-1 provides a distinct and balanced inhibitory profile against both ADAM17 and several MMPs, which contrasts with broad-spectrum MMP inhibitors like Marimastat. TMI-1 potently inhibits ADAM17 (IC50 = 8.4 nM) and MMP-13 (collagenase-3, IC50 = 3 nM). Marimastat is a potent inhibitor of several MMPs, including MMP-1, -2, -9, and -14 (IC50s = 3-9 nM), but its activity is less focused on ADAM17. This makes TMI-1 a more specialized tool when simultaneous inhibition of TNF-α processing and collagenase-3 activity is desired, such as in certain arthritis or oncology models.
| Evidence Dimension | Enzymatic Inhibition (IC50, nM) |
| Target Compound Data | TMI-1: ADAM17 = 8.4 nM; MMP-13 = 3 nM; MMP-1 = 6.6 nM |
| Comparator Or Baseline | Marimastat: MMP-1 = 5 nM; MMP-9 = 3 nM; MMP-2 = 6 nM; ADAM17 activity not prioritized. |
| Quantified Difference | TMI-1 offers a distinct profile with co-potent inhibition of ADAM17 and MMP-13, whereas Marimastat broadly targets MMPs without specified high potency for ADAM17. |
| Conditions | In vitro enzymatic assays against isolated proteases. |
Procuring TMI-1 is justified when the experimental goal requires a specific dual-inhibition profile, avoiding the potentially confounding effects of pan-MMP inhibition.
While many inhibitors are limited to DMSO for stock solutions, TMI-1 offers greater handling flexibility. It is highly soluble in DMSO (100 mM, 39.85 mg/mL), comparable to Marimastat (100 mM, 33.14 mg/mL). Critically, however, TMI-1 also has documented, usable solubility in ethanol (20 mM, 7.97 mg/mL). This provides a significant processability and formulation advantage for experiments where DMSO may be undesirable due to its own biological effects or vehicle toxicity in sensitive cell lines or in vivo models.
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | TMI-1: 100 mM in DMSO; 20 mM in Ethanol |
| Comparator Or Baseline | Marimastat: 100 mM in DMSO; Ethanol solubility not specified on comparable datasheets. |
| Quantified Difference | Provides a viable ethanol-based stock option not readily available for close comparators. |
| Conditions | Standard laboratory solvents. |
The option to use ethanol as a solvent simplifies protocol design, reduces reliance on potentially confounding solvents like DMSO, and can improve vehicle tolerability in animal studies.
For cell-based assays investigating inflammatory signaling, TMI-1 is a preferred choice over broad-spectrum MMP inhibitors due to its >10-fold higher cellular potency in blocking TNF-α release. This allows researchers to achieve maximal inhibition of TACE activity at lower concentrations, minimizing potential off-target effects.
In preclinical animal models of rheumatoid arthritis, TMI-1's oral bioavailability and potent, balanced inhibition of both ADAM17 (reducing TNF-α) and MMP-13 (a key collagenase in cartilage degradation) make it a strategically sound choice. This dual action targets both inflammatory signaling and tissue destruction pathways simultaneously.
In oncology models where tumor growth is driven by both ADAM17-mediated shedding of growth factor ligands and MMP-driven invasion, TMI-1 provides a single-compound solution. Its oral activity makes it suitable for long-term dosing studies in xenograft or transgenic mouse models.